![molecular formula C15H13NO4 B13173965 7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13173965.png)
7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C15H13NO4. This compound is primarily used in proteomics research and is known for its unique structural features, which include a cyclopropyl group and a dioxinoquinoline core .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
化学反応の分析
Types of Reactions
7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation and may provide insights into the compound’s therapeutic potential .
類似化合物との比較
Similar Compounds
- 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
- 6-Cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate
Uniqueness
7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid stands out due to its cyclopropyl group and dioxinoquinoline core, which confer unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C15H13NO4 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
7-cyclopropyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-15(18)10-5-11(8-1-2-8)16-12-7-14-13(6-9(10)12)19-3-4-20-14/h5-8H,1-4H2,(H,17,18) |
InChIキー |
XYDONHXQWRZVCS-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=CC4=C(C=C3C(=C2)C(=O)O)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)


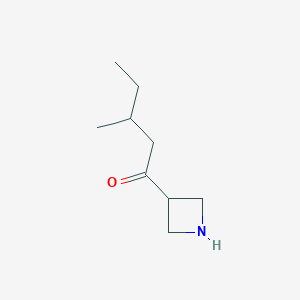
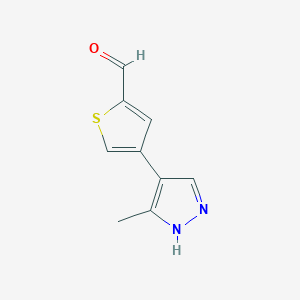
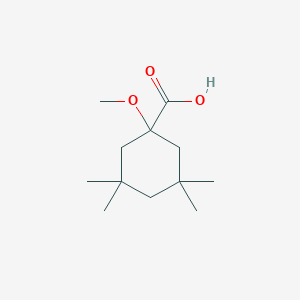
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
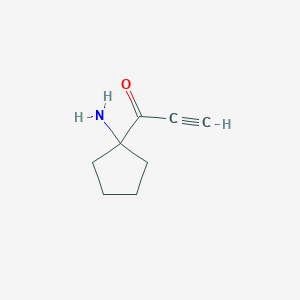

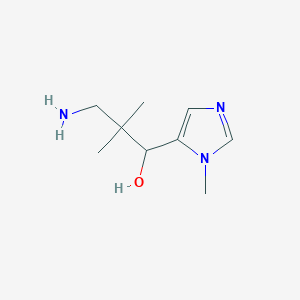

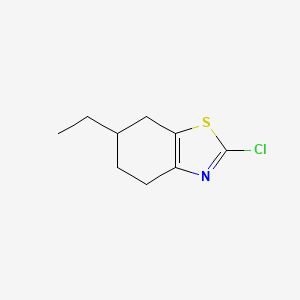
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)

